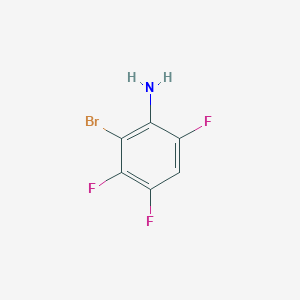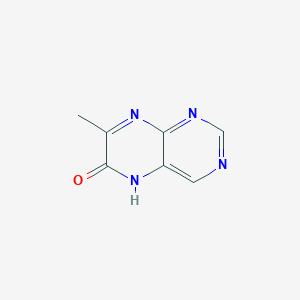
7-Methyl-6(5H)-pteridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-6(5H)-pteridinone, also known as 7-methylpterin, is a naturally occurring compound that plays an important role in various biological processes. It is a derivative of pterin, which is a heterocyclic compound containing a fused pyrimidine and pyrazine ring system. 7-Methyl-6(5H)-pteridinone is a yellow crystalline solid and is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of 7-methyl-6(5H)-pteridinone is not fully understood. However, it is known to act as a cofactor for several enzymes, which play important roles in various biological processes. It is also known to regulate the activity of certain proteins and nucleic acids.
Biochemische Und Physiologische Effekte
7-Methyl-6(5H)-pteridinone has several biochemical and physiological effects. It plays an important role in the synthesis of DNA and RNA, which are essential for cell growth and division. It also regulates the production of nitric oxide, which is involved in various physiological processes such as vasodilation and neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-methyl-6(5H)-pteridinone in lab experiments is its fluorescent properties, which make it a useful probe for studying the binding of proteins and nucleic acids. However, one of the limitations is its instability, which makes it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 7-methyl-6(5H)-pteridinone. One area of interest is its potential use as a therapeutic agent for various diseases such as cancer and cardiovascular disease. Another area of interest is its role in regulating the immune system and its potential use in immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of 7-methyl-6(5H)-pteridinone and its role in various biological processes.
Synthesemethoden
The synthesis of 7-methyl-6(5H)-pteridinone involves the reaction of 2-amino-4-methylpyrimidine with formic acid and formamide. This reaction results in the formation of 6-formyl-7-Methyl-6(5H)-pteridinonein, which is then reduced to 7-methyl-6(5H)-pteridinone using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
7-Methyl-6(5H)-pteridinone has been extensively studied for its various scientific research applications. It is used as a fluorescent probe to study the binding of proteins and nucleic acids. It is also used as a cofactor for several enzymes such as nitric oxide synthase and xanthine oxidase. In addition, 7-methyl-6(5H)-pteridinone is used in the synthesis of various drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
1128-60-5 |
|---|---|
Produktname |
7-Methyl-6(5H)-pteridinone |
Molekularformel |
C7H6N4O |
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
7-methyl-5H-pteridin-6-one |
InChI |
InChI=1S/C7H6N4O/c1-4-7(12)11-5-2-8-3-9-6(5)10-4/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
AEPQJFISQRBSCU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC=NC=C2NC1=O |
Kanonische SMILES |
CC1=NC2=NC=NC=C2NC1=O |
Synonyme |
7-Methyl-6(5H)-pteridinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



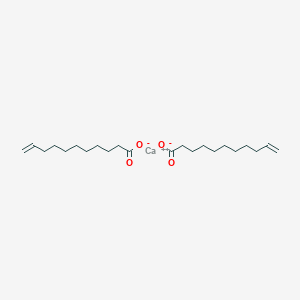
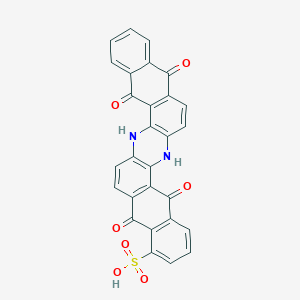
![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B74545.png)
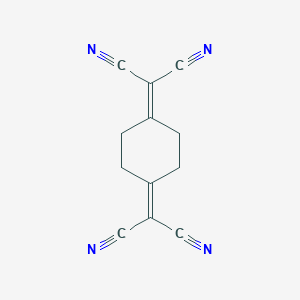
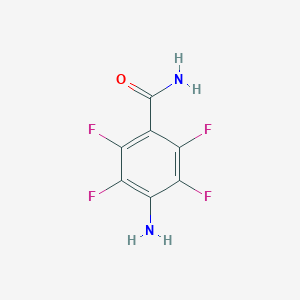
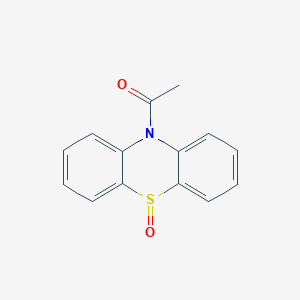
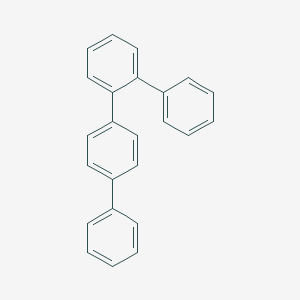
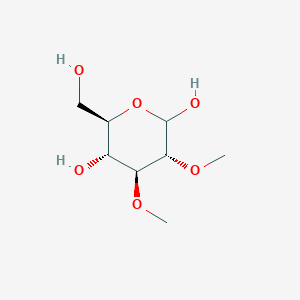
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)
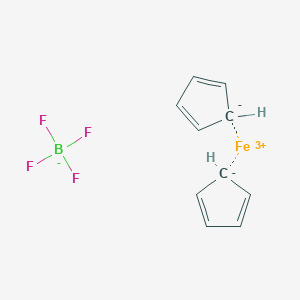
![2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B74559.png)
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate](/img/structure/B74560.png)
![9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B74562.png)
